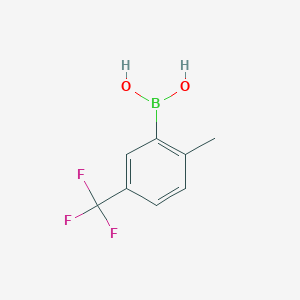

2-Methyl-5-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality 2-Methyl-5-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFARXIDYQNIXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659373 | |

| Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-96-2 | |

| Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 2-Methyl-5-(trifluoromethyl)phenylboronic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis, purification, and analytical characterization of 2-Methyl-5-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to present not just protocols, but the underlying chemical principles and field-proven insights that ensure reproducible and reliable outcomes.

The strategic incorporation of fluorine-containing motifs is a cornerstone of contemporary drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The 2-methyl-5-(trifluoromethyl)phenyl scaffold is particularly valuable, combining the electronic effects of the trifluoromethyl group with the steric influence of the ortho-methyl group. This guide details robust methodologies for accessing the corresponding boronic acid, an essential precursor for its integration into complex molecules via Suzuki-Miyaura cross-coupling reactions.

Strategic Approaches to Synthesis

The synthesis of arylboronic acids typically begins with an appropriately substituted aryl halide.[3] For the target molecule, the logical and commercially available starting material is 2-Bromo-1-methyl-4-(trifluoromethyl)benzene (CAS 66417-30-9).[4][5] Two primary, highly reliable synthetic strategies are presented: the classic Grignard reaction and the modern Miyaura Borylation.

Method A: Grignard Reaction Pathway

This traditional organometallic approach involves the formation of a highly nucleophilic Grignard reagent, which then attacks an electrophilic boron source.[6][7][8]

Causality: The reaction hinges on the umpolung (reversal of polarity) of the aryl carbon. The carbon attached to bromine in the starting material is electrophilic, but upon insertion of magnesium, it becomes strongly nucleophilic and basic, capable of attacking the electron-deficient boron atom of a trialkyl borate. Strict anhydrous conditions are paramount, as the Grignard reagent is readily quenched by protic sources like water. The subsequent acidic hydrolysis protonates the boronate ester intermediate to yield the final boronic acid.

-

Apparatus Setup: Assemble a three-neck round-bottom flask, oven-dried and cooled under a stream of dry argon or nitrogen. Equip it with a reflux condenser, a magnetic stirrer, and a dropping funnel.

-

Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. The choice of triisopropyl borate over trimethyl borate can sometimes reduce the formation of undesired diaryl or triaryl boron species due to its increased steric hindrance.[9]

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis & Work-up: Cool the mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1 hour until two clear layers form.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Method B: Palladium-Catalyzed Miyaura Borylation

This method offers a more functional-group-tolerant alternative, proceeding via a palladium-catalyzed cross-coupling mechanism.[10][11][12] It typically generates a boronate ester, such as a pinacol ester, which can be directly used in subsequent reactions or hydrolyzed to the boronic acid.[13]

Causality: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The base (e.g., potassium acetate) is critical for facilitating the transmetalation step.[10]

-

Reaction Setup: To a Schlenk flask under an argon atmosphere, add 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and the palladium catalyst, such as PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (0.03 eq).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as dioxane or toluene.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up (for Boronate Ester): Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude pinacol ester can often be purified by silica gel chromatography.

-

Hydrolysis to Boronic Acid (Optional): Dissolve the crude boronate ester in a solvent mixture like THF/water. Add an acid such as HCl and stir at room temperature until hydrolysis is complete (monitored by TLC). Proceed with an aqueous work-up as described in the Grignard protocol.

Visualization of Synthetic Pathways

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene [oakwoodchemical.com]

- 5. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 12. Boronic acid - Wikipedia [en.wikipedia.org]

- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-5-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural and chemical characteristics. This guide synthesizes available data with established scientific principles to deliver field-proven insights into the handling, characterization, and application of this versatile reagent. We will explore its molecular structure, spectral properties, and key physicochemical parameters, alongside detailed experimental protocols for their determination. Safety, handling, and storage considerations are also addressed to ensure best laboratory practices.

Introduction: The Significance of Fluorinated Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are indispensable tools in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine-containing substituents, such as a trifluoromethyl group, onto the aryl ring can dramatically influence the molecule's steric and electronic properties.[2] These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making fluorinated arylboronic acids highly valuable in the design of novel therapeutics.[1]

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a bifunctional reagent, featuring both a nucleophilic methyl group and a strongly electron-withdrawing trifluoromethyl group. This unique substitution pattern makes it an attractive building block for creating complex molecular architectures with tailored properties. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in synthetic and medicinal chemistry programs.

Molecular Structure and Identification

A thorough understanding of the molecular structure is the foundation for predicting and interpreting the chemical behavior of 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Structural Representation and Chemical Identifiers

The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a methyl group (-CH₃), and a trifluoromethyl group (-CF₃).

Table 1: Chemical Identification of 2-Methyl-5-(trifluoromethyl)phenylboronic acid

| Identifier | Value | Source(s) |

| IUPAC Name | [2-methyl-5-(trifluoromethyl)phenyl]boronic acid | [3] |

| CAS Number | 947533-96-2 | [3][4][5][6] |

| Molecular Formula | C₈H₈BF₃O₂ | [3][5][6] |

| Molecular Weight | 203.96 g/mol | [3][7][8] |

| Canonical SMILES | CC1=CC=C(C(F)(F)F)C=C1B(O)O | [3] |

| InChI | InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4,13-14H,1H3 | [3] |

| InChI Key | WFARXIDYQNIXLI-UHFFFAOYSA-N | [3] |

Three-Dimensional Conformation and Electronic Effects

The boronic acid group is trigonal planar, with the boron atom being sp² hybridized.[9] The presence of the electron-withdrawing trifluoromethyl group is expected to increase the Lewis acidity of the boron center, which can influence its reactivity in cross-coupling reactions.[2] The ortho-methyl group can exert steric effects, potentially influencing the dihedral angle between the phenyl ring and the boronic acid moiety.

Physicochemical Properties

The bulk properties of a compound are critical for its application in chemical synthesis, dictating reaction conditions, purification methods, and formulation strategies.

Tabulated Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Table 2: Key Physicochemical Properties

| Property | Value | Comments and References |

| Physical State | Solid, white powder | [3][5] |

| Purity | Typically ≥96% | [3][6] |

| Melting Point | Not consistently reported. Similar compounds like 2-Fluoro-5-(trifluoromethyl)phenylboronic acid have a melting point of 104-109 °C.[10] | Requires experimental determination. |

| Boiling Point | Not available | Decomposes upon strong heating. |

| Solubility | Soluble in most polar organic solvents (e.g., methanol, acetone).[9][11] Poorly soluble in nonpolar solvents like hexanes. | General solubility profile for phenylboronic acids.[9] |

| Acidity (pKa) | Not explicitly reported. The trifluoromethyl group significantly increases acidity compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][9] For example, 5-Trifluoromethyl-2-formylphenylboronic acid has a pKa of 5.67.[12] | Expected to be a stronger Lewis acid than phenylboronic acid. |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tricoordinate boron atom of the boronic acid.[11]

While specific spectral data for this compound is available from suppliers, a representative interpretation is crucial for researchers.[4][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretching: Signals around 2850-3000 cm⁻¹ for the methyl and aromatic C-H bonds.

-

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

B-O stretching: A strong band around 1350 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the elemental composition.

Experimental Protocols for Physicochemical Property Determination

Determination of Melting Point

This protocol outlines the standard procedure for determining the melting point of a solid organic compound.

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Reduce the heating rate to 1-2 °C/min when the first signs of melting are observed.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Determination of pKa

The acidity of the boronic acid can be determined by potentiometric or spectrophotometric titration.

Methodology (Potentiometric Titration):

-

Dissolve a precisely weighed amount of 2-Methyl-5-(trifluoromethyl)phenylboronic acid in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

Caption: Potentiometric Titration Workflow for pKa.

Chemical Reactivity and Stability

Arylboronic acids are generally stable compounds but can undergo certain transformations.

-

Dehydration: Like other boronic acids, 2-Methyl-5-(trifluoromethyl)phenylboronic acid can undergo reversible dehydration to form a cyclic trimer known as a boroxine.[9][14] This is often observed upon heating or storage and can be a source of impurity.

-

Protodeboronation: The C-B bond can be cleaved under certain conditions, particularly in the presence of strong acids or bases, or with certain transition metal catalysts, leading to the formation of 1-methyl-4-(trifluoromethyl)benzene.[15]

-

Suzuki-Miyaura Coupling: This is the most significant reaction of arylboronic acids, where they react with organic halides in the presence of a palladium catalyst and a base to form a new C-C bond.[9]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on data for similar compounds, 2-Methyl-5-(trifluoromethyl)phenylboronic acid should be handled with care.[3]

-

Harmful if swallowed. [3]

-

Causes skin irritation. [3]

-

Causes serious eye irritation. [3]

-

May cause respiratory irritation. [3]

Recommended Handling Procedures

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[16]

-

Avoid contact with skin, eyes, and clothing.[16]

-

Wash hands thoroughly after handling.[3]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

Arylboronic acids can be sensitive to air and moisture.[16] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[16][17]

Applications in Research and Development

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a valuable intermediate in several areas:

-

Drug Discovery: As a building block for the synthesis of complex organic molecules with potential therapeutic applications. The trifluoromethyl group is a common motif in many pharmaceuticals.[18]

-

Agrochemicals: Used in the development of new pesticides and herbicides.

-

Materials Science: Incorporated into organic electronic materials, such as those used in OLEDs.

Conclusion

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a key synthetic intermediate with a unique combination of substituents that make it highly valuable for medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known physicochemical properties and outlined standard procedures for the determination of uncharacterised parameters. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The insights and protocols detailed herein are intended to empower researchers to fully leverage the synthetic potential of this important building block.

References

-

Stellata, Inc. (n.d.). 2-Methyl-5-trifluoromethyl-phenylboronic acid, min 96%. Retrieved from [Link]

-

Dziubas, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2055. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1056-1065. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Dziubas, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Retrieved from [Link]

-

ChemTik. (n.d.). 2-methyl-5-trifluoromethyl-phenylboronic acid. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 813. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

-

Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC - NIH. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 947533-96-2|2-Methyl-5-(trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 5. 2-Methyl-5-trifluoromethyl-phenylboronic acid, CasNo.947533-96-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. ChemTik Products [chemtik.com]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. 2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | 352535-96-7 [chemicalbook.com]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-Methyl-5-trifluoromethyl-phenylboronic acid(947533-96-2) 1H NMR [m.chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 16. fishersci.com [fishersci.com]

- 17. laballey.com [laballey.com]

- 18. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-5-(trifluoromethyl)phenylboronic acid molecular structure and formula

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)phenylboronic acid: Structure, Properties, and Applications

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of novel molecular architectures with tailored properties. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of 2-Methyl-5-(trifluoromethyl)phenylboronic acid, a versatile reagent that combines the steric influence of a methyl group with the potent electronic effects of a trifluoromethyl moiety.

Aimed at researchers, scientists, and drug development professionals, this document will delve into the core chemical and physical properties of this compound, its synthesis, and its application in synthetic protocols, with a particular focus on the underlying principles that make it a valuable asset in the development of pharmaceuticals and advanced materials.

Molecular Structure and Chemical Formula

2-Methyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) at the 2, 5, and 1 positions, respectively.

The spatial arrangement of the substituents on the phenyl ring dictates the molecule's reactivity and steric profile. The ortho-methyl group can influence the conformation of the boronic acid group, which can be a key factor in the stereoselectivity of certain reactions.

Caption: 2D Molecular Structure of 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Physicochemical Properties

The physical and chemical properties of 2-Methyl-5-(trifluoromethyl)phenylboronic acid are largely dictated by the interplay of its three functional groups. The boronic acid moiety allows for its participation in cross-coupling reactions, while the trifluoromethyl and methyl groups modulate its electronic properties, solubility, and metabolic stability.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [4] |

| Molecular Formula | C₈H₈BF₃O₂ | [1][2] |

| Molecular Weight | 203.96 g/mol | [3] |

| Purity | Typically ≥96% | [2] |

| Storage | Room temperature, in a dry, dark, and well-ventilated place | [4] |

The Role of the Trifluoromethyl Group in Drug Discovery

The inclusion of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[7][8] Its unique electronic nature and high metabolic stability make it a favored substituent.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[9] This can increase the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.[7]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7][9] This is a crucial factor for drugs targeting the central nervous system or requiring good oral bioavailability.

-

Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can modulate the electronic environment of the aromatic ring, influencing hydrogen bonding capabilities and dipole interactions.[9] This can lead to stronger and more selective binding to biological targets.[7]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties while potentially improving its metabolic profile.[10]

Synthesis of 2-Methyl-5-(trifluoromethyl)phenylboronic acid

Caption: Plausible synthetic workflow for 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Experimental Protocol (Hypothetical)

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Cover the magnesium with anhydrous tetrahydrofuran (THF).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromo-4-(trifluoromethyl)toluene in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Borylation and Hydrolysis:

-

Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the borate ester.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. 2-Methyl-5-(trifluoromethyl)phenylboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 2-methyl-5-(trifluoromethyl)phenyl moiety into a wide range of molecules.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for the coupling of 2-Methyl-5-(trifluoromethyl)phenylboronic acid with an aryl or heteroaryl halide.[12]

-

Reaction Setup:

-

In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv.), 2-Methyl-5-(trifluoromethyl)phenylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

-

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization depending on the specific substrates used.[13] The ortho-methyl group of the boronic acid can introduce steric hindrance, which may necessitate the use of more active catalyst systems or bulkier phosphine ligands to achieve high yields.[14][15][16]

Safety and Handling

2-Methyl-5-(trifluoromethyl)phenylboronic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, and causes skin and serious eye irritation.

Conclusion

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its unique combination of a sterically influential methyl group and an electronically potent trifluoromethyl group provides a powerful tool for modulating the properties of target compounds. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity in key transformations like the Suzuki-Miyaura cross-coupling is essential for its effective application in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Available from: [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Available from: [Link]

-

ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

-

PubMed Central. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

-

American Chemical Society. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

-

MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available from: [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. Available from: [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

-

A1 Savannah. (n.d.). 2-Methyl-5-trifluoromethyl-phenylboronic acid, min 96%, 1 gram. Available from: [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid. Available from: [Link]

-

ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available from: [Link]

-

PubMed. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. Available from: [Link]

-

SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Available from: [Link]

-

Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Available from: [Link]

-

Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

-

OUCI. (n.d.). Structures and properties of trifluoromethylphenylboronic acids. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Methyl-5-trifluoromethyl-phenylboronic acid, CasNo.947533-96-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scispace.com [scispace.com]

- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

1H and 19F NMR spectra of 2-Methyl-5-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2-Methyl-5-(trifluoromethyl)phenylboronic acid

Authored by: Gemini, Senior Application Scientist

Publication Date: January 1, 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-Methyl-5-(trifluoromethyl)phenylboronic acid (CAS 947533-96-2). As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document offers an in-depth exploration of the ¹H and ¹⁹F NMR spectra, grounded in fundamental principles and field-proven experimental insights. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explain the causality behind experimental choices for data acquisition, and provide a robust, validated protocol for researchers. This guide is intended for scientists in drug development and chemical research who utilize NMR spectroscopy for the structural elucidation of complex organoboron and organofluorine compounds.

Introduction: The Structural Significance of a Bifunctional Reagent

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a substituted arylboronic acid featuring two electronically distinct functional groups: an electron-donating methyl group (-CH₃) and a strongly electron-withdrawing trifluoromethyl group (-CF₃). This electronic push-pull system makes it a valuable and versatile reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural verification of such molecules in solution.[1] The presence of both protons (¹H) and fluorine (¹⁹F) provides two highly sensitive and informative NMR handles.

-

¹H NMR reveals the number, connectivity, and chemical environment of protons in the molecule.

-

¹⁹F NMR offers a direct and sensitive probe for the fluorine-containing moiety, benefiting from the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3][4]

This guide will systematically interpret the features of both spectra to build a complete and unambiguous structural portrait of the title compound.

Molecular Structure and Predicted NMR Environments

To understand the NMR spectra, we must first analyze the molecule's structure and identify the chemically non-equivalent nuclei.

Caption: Molecular structure of 2-Methyl-5-(trifluoromethyl)phenylboronic acid with key protons labeled.

There are four distinct proton environments:

-

Aromatic Hₐ: Proton at the C3 position.

-

Aromatic Hᵦ: Proton at the C4 position.

-

Aromatic Hᵪ: Proton at the C6 position.

-

Methyl Protons (-CH₃): Three equivalent protons of the methyl group.

-

Boronic Acid Protons (-B(OH)₂): Two equivalent, exchangeable hydroxyl protons.

There is one fluorine environment:

-

Trifluoromethyl Protons (-CF₃): Three equivalent fluorine atoms.

In-Depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton framework. The chemical shift of each proton is influenced by the electronic effects of the substituents. The electron-donating -CH₃ group shields adjacent protons (increasing electron density), shifting them upfield (to the right), while the strongly electron-withdrawing -CF₃ group deshields them, shifting them downfield (to the left).[5][6]

-

Aromatic Region (δ 7.5 - 8.5 ppm):

-

Hᵪ (C6-H): This proton is ortho to the boronic acid group and meta to the -CF₃ group. It experiences deshielding from the boronic acid. Due to the absence of adjacent protons, it is expected to appear as a singlet or a very narrow multiplet (due to long-range coupling). Expected chemical shift is ~8.0-8.2 ppm.

-

Hᵦ (C4-H): This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the methyl group. The -CF₃ group's effect dominates, causing a significant downfield shift. It will be split by the adjacent Hₐ, appearing as a doublet. Expected chemical shift is ~7.8-8.0 ppm.

-

Hₐ (C3-H): This proton is ortho to the electron-donating -CH₃ group, which provides a shielding effect. It will be split by the adjacent Hᵦ, appearing as a doublet. It is expected to be the most upfield of the aromatic protons. Expected chemical shift is ~7.5-7.7 ppm.

-

-

Methyl Region (δ 2.0 - 3.0 ppm):

-

-CH₃: The three methyl protons are equivalent and have no adjacent proton neighbors. Therefore, they will appear as a sharp singlet. Its position is typical for a methyl group attached to an aromatic ring. Expected chemical shift is ~2.5 ppm.[7]

-

-

Boronic Acid Region (δ 5.0 - 8.5 ppm, variable):

-

-B(OH)₂: The two hydroxyl protons are acidic and undergo rapid chemical exchange with trace amounts of water in the solvent or with each other. This rapid exchange, along with quadrupolar broadening from the boron nucleus (¹¹B, I=3/2), typically renders the signal as a broad singlet.[8] Its chemical shift is highly dependent on solvent, concentration, and temperature. In many cases, especially in solvents like CDCl₃, boronic acids can dehydrate to form cyclic trimers known as boroxines, which will show different and more complex spectra.[9][10]

-

In-Depth ¹⁹F NMR Spectral Analysis

¹⁹F NMR is an exceptionally powerful tool for characterizing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which makes spectra less crowded and highly sensitive to the local electronic environment.[2][4]

-

Trifluoromethyl Signal (δ -60 to -65 ppm):

-

The three fluorine atoms of the -CF₃ group are chemically equivalent and will therefore produce a single resonance.

-

In a standard proton-decoupled ¹⁹F NMR spectrum, this signal will appear as a sharp singlet.

-

In a proton-coupled spectrum, the signal may appear as a narrow quartet due to three-bond coupling (³JH-F) to the Hᵦ proton, though this coupling is often small.

-

The chemical shift for an aromatic -CF₃ group is characteristically found in the region of δ -60 to -65 ppm relative to the standard reference, CFCl₃ (δ 0.00 ppm).[11][12][13] This distinct window allows for easy identification.

-

Data Summary Table

The following table summarizes the expected quantitative data for the ¹H and ¹⁹F NMR spectra of 2-Methyl-5-(trifluoromethyl)phenylboronic acid in a common solvent like DMSO-d₆.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| ¹H | B(OH)₂ | 8.2 - 8.4 (variable) | Broad Singlet | 2H | N/A |

| ¹H | Hᵪ | 8.0 - 8.1 | Singlet (s) | 1H | N/A |

| ¹H | Hᵦ | 7.8 - 7.9 | Doublet (d) | 1H | ³JHₐ-Hᵦ ≈ 8.0 Hz |

| ¹H | Hₐ | 7.6 - 7.7 | Doublet (d) | 1H | ³JHᵦ-Hₐ ≈ 8.0 Hz |

| ¹H | -CH₃ | ~2.5 | Singlet (s) | 3H | N/A |

| ¹⁹F | -CF₃ | -61 to -63 | Singlet (s) | 3F | N/A (in decoupled) |

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and instrument. An actual spectrum is available for reference.[14]

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, interpretable NMR data requires careful experimental design. The protocol below is designed to overcome common challenges associated with boronic acids, such as boroxine formation.

Caption: Recommended workflow for the NMR analysis of 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Methyl-5-(trifluoromethyl)phenylboronic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Expert Insight: DMSO-d₆ is often the preferred solvent as its hydrogen-bonding capacity helps to break up boroxine trimers and allows for the observation of the B(OH)₂ protons.[15] If using CDCl₃ or Acetone-d₆ and broad, uninterpretable aromatic signals are observed, this suggests boroxine formation. Adding a single drop of D₂O to the NMR tube will hydrolyze the boroxine back to the monomeric acid, simplifying the spectrum (and causing the B(OH)₂ signal to disappear).[9]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the ¹H and ¹⁹F channels on the probe.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters on a 400 MHz spectrometer would be: 16 scans, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F nucleus.

-

Acquire a one-dimensional ¹⁹F spectrum with proton decoupling. Given the high sensitivity of ¹⁹F, fewer scans (e.g., 8-16) are typically needed. The spectral width should be set to encompass the expected region (e.g., -50 to -70 ppm).

-

-

Data Processing and Interpretation:

-

Process both spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Calibrate the ¹⁹F spectrum using an external or internal reference standard if available, or rely on the instrument's default calibration.

-

Integrate all peaks in the ¹H spectrum and normalize them to a known proton count (e.g., the 3H singlet of the methyl group).

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding nucleus in the molecule, cross-referencing with the ¹⁹F data to confirm the presence and environment of the trifluoromethyl group.

-

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides an unequivocal method for the structural confirmation of 2-Methyl-5-(trifluoromethyl)phenylboronic acid. The ¹H spectrum precisely maps the arrangement of the aromatic and methyl protons, while the ¹⁹F spectrum provides a distinct and unambiguous signal for the trifluoromethyl group. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by employing a robust experimental protocol that accounts for the unique chemistry of boronic acids, researchers can confidently verify the identity and purity of this important chemical building block.

References

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.

- NMR | Fluorine Spectroscopy - Magnetic Resonance. Oxford Instruments.

- 11B NMR Chemical Shifts. SDSU Chemistry.

- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). National Institutes of Health (PMC).

- 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. J-Stage.

- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). JACS Au - ACS Publications.

- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

- Nmr spectroscopy of fluorine 19. (PPTX). Slideshare.

- Boric acid - Optional[11B NMR] - Chemical Shifts. SpectraBase.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health (PMC).

- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. ResearchGate.

- An Overview of Fluorine NMR. ResearchGate.

- 2-Methyl-5-trifluoromethyl-phenylboronic acid(947533-96-2) 1H NMR spectrum. ChemicalBook.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.

- Boron NMR. University of Ottawa.

- Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search.

- 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum. ChemicalBook.

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024). YouTube.

- 947533-96-2|2-Methyl-5-(trifluoromethyl)phenylboronic acid. BLD Pharm.

- Chemical shifts. University of Regensburg.

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals.

- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube.

- 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase.

- 4-Trifluoromethylphenylboronic acid(128796-39-4) 1H NMR spectrum. ChemicalBook.

- CAS 947533-96-2 2-Methyl-5-(trifluoromethyl)phenylboronic acid. BOC Sciences.

- 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). PubMed.

- 2-Methyl-5-trifluoromethyl-phenylboronic acid, min 96%, 1 gram. Strem Chemicals.

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). National Institutes of Health (PMC).

- 2-Methyl-5-trifluoromethyl-phenylboronic acid. RongNa Biotechnology Co., Ltd.

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses.

- 2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - Optional[1H NMR] - Spectrum. SpectraBase.

- 19F NMR Reference Standards. University of Wisconsin-Madison.

- 2-Methyl-5-trifluoromethyl-phenylboronic acid. Santa Cruz Biotechnology.

- 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. rsc.org [rsc.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. colorado.edu [colorado.edu]

- 14. 2-Methyl-5-trifluoromethyl-phenylboronic acid(947533-96-2) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

Topic: Acidity and pKa Value of Substituted Phenylboronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids are a cornerstone of modern organic and medicinal chemistry, prized for their versatility in synthesis and their unique ability to form reversible covalent bonds with diols. Their utility is fundamentally governed by the Lewis acidity of the boron center, a property quantitatively expressed by the pKa value. This guide provides an in-depth exploration of the factors influencing the acidity of substituted phenylboronic acids. We will dissect the nature of their Lewis acidity, the profound impact of electronic and steric effects from aromatic substituents, and the established methodologies for their precise pKa determination. This document serves as a comprehensive resource for researchers aiming to understand, predict, and modulate the acidity of phenylboronic acids for applications in drug design, chemical sensing, and catalysis.

The Fundamental Nature of Phenylboronic Acid Acidity

Unlike carboxylic acids, which are Brønsted-Lowry acids that donate a proton, boronic acids function as Lewis acids.[1][2] The boron atom in a phenylboronic acid possesses a trigonal planar geometry with sp² hybridization and a vacant p-orbital.[2] This electron deficiency makes the boron atom electrophilic and capable of accepting a pair of electrons from a Lewis base.

In aqueous media, the primary Lewis base is the hydroxide ion (OH⁻). The interaction between the phenylboronic acid and a hydroxide ion establishes an equilibrium, resulting in the formation of a tetrahedral, sp³-hybridized boronate anion.[2] The acidity of the boronic acid is therefore a measure of its propensity to accept this hydroxide ion. This equilibrium is quantified by the acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater tendency to form the boronate anion at a lower pH.[2]

The pKa of unsubstituted phenylboronic acid is approximately 8.8.[3][4] This value is a critical benchmark for understanding the electronic influence of substituents on the phenyl ring.

Caption: Equilibrium of phenylboronic acid with hydroxide to form the boronate anion.

Influence of Aromatic Substituents on Acidity

The electronic properties of substituents on the phenyl ring profoundly modulate the Lewis acidity of the boronic acid moiety. These effects can be broadly categorized as inductive and resonance (mesomeric) effects, which alter the electron density at the boron center. A key principle is that any factor stabilizing the negatively charged boronate anion relative to the neutral boronic acid will shift the equilibrium to the right, resulting in a stronger acid and a lower pKa.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups (-NO₂, -CN, -CF₃, -Cl, -F) increase the Lewis acidity of phenylboronic acid, thereby lowering its pKa.

-

Inductive Effect (-I): EWGs pull electron density away from the boron atom through the sigma bond framework. This increases the electrophilicity of the boron center, making it a better electron pair acceptor.

-

Resonance Effect (-M): Substituents like the nitro group (-NO₂) can delocalize the negative charge of the boronate anion through resonance, providing significant stabilization.

This increased stability of the conjugate base (the boronate anion) drives the equilibrium forward, leading to a lower pKa. For example, the introduction of a fluorine substituent increases the acidity of phenylboronic acids.[3]

Electron-Donating Groups (EDGs)

Electron-donating groups (-OCH₃, -CH₃, -NH₂) decrease the Lewis acidity of phenylboronic acid, leading to a higher pKa.

-

Inductive Effect (+I): Alkyl groups push electron density towards the boron atom, slightly reducing its electrophilicity.

-

Resonance Effect (+M): Groups like methoxy (-OCH₃) donate electron density to the aromatic ring through resonance. This effect destabilizes the resulting boronate anion by increasing electron density around the already negatively charged center.

This destabilization of the conjugate base shifts the equilibrium to the left, resulting in a weaker acid and a higher pKa.

Positional Isomerism: Ortho, Meta, and Para Effects

The position of the substituent on the phenyl ring is critical in determining its net electronic effect.

-

Para-Substitution: Both inductive and resonance effects are fully operative. This position provides the clearest indication of a substituent's electronic influence.

-

Meta-Substitution: The influence is primarily inductive, as the substituent is not in direct conjugation with the boronic acid group. Consequently, the resonance effect is much weaker.[3]

-

Ortho-Substitution: This is the most complex case. In addition to electronic effects, ortho-substituents can introduce:

-

Steric Hindrance: Bulky groups can sterically hinder the transition from the planar sp² boronic acid to the tetrahedral sp³ boronate, potentially increasing the pKa.[5][6]

-

Intramolecular Interactions: Certain ortho-substituents, like fluorine (-F) or a formyl group (-CHO), can form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid.[3][7] This interaction can stabilize the boronate anion, leading to a significant increase in acidity (lower pKa) compared to its para-isomer.[3][7]

-

The Hammett Equation: A Quantitative Approach

The Hammett equation provides a powerful tool for quantifying the electronic effects of meta- and para-substituents on the pKa of phenylboronic acids.[6][8] The equation is expressed as:

log(Kₓ/K₀) = ρσ

or

pKa₀ - pKaₓ = ρσ

where:

-

Kₓ and K₀ are the acidity constants for the substituted and unsubstituted acid, respectively.

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. Positive σ values indicate EWGs, while negative values indicate EDGs.[6]

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[6]

Excellent correlations have been shown between the pKa values of meta- and para-substituted phenylboronic acids and their corresponding Hammett σ constants.[5][6] However, ortho-substituted compounds typically do not follow this correlation due to the complex interplay of steric and intramolecular effects.[5][6]

Quantitative Data: pKa Values of Substituted Phenylboronic Acids

The following table summarizes experimentally determined pKa values for a selection of monosubstituted phenylboronic acids, illustrating the principles discussed above.

| Substituent (X) | Position | Hammett Constant (σ) | pKa Value | Reference(s) |

| -H | - | 0.00 | ~8.8 | [3][4] |

| -F | para | +0.06 | 8.70 | [3] |

| -F | meta | +0.34 | 8.27 | [3] |

| -F | ortho | - | 7.95 | [3] |

| -CF₃ | para | +0.54 | 7.86 | [6] |

| -CF₃ | meta | +0.43 | 8.02 | [3] |

| -NO₂ | para | +0.78 | 7.10 | [9] |

| -NO₂ | meta | +0.71 | 7.25 | [9] |

| -CH₃ | para | -0.17 | 9.05 | [6] |

| -CH₃ | meta | -0.07 | 8.90 | [6] |

| -OCH₃ | para | -0.27 | 9.25 | [10] |

| -OCH₃ | meta | +0.12 | 8.70 | [6] |

Note: pKa values can vary slightly between studies due to differences in experimental conditions (e.g., solvent, temperature).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of acids and bases.[6][11] The protocol involves monitoring the pH of a solution of the boronic acid as a standardized basic titrant is added incrementally.

Principle:

A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic species (ArB(OH)₂) and its conjugate base ([ArB(OH)₃]⁻) are equal.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh a sample of the substituted phenylboronic acid and dissolve it in a known volume of deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be an apparent pKa (pKa_app) specific to that solvent system.[6]

-

Titrant: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, using CO₂-free water.

-

-

Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa range.

-

Titration Setup:

-

Place a known volume of the analyte solution into a beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Gently stir the solution with a magnetic stirrer.

-

Use a calibrated burette to add the NaOH titrant.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (identified by the steepest change in pH).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq) from the inflection point of the curve, often found by taking the first or second derivative of the plot.

-

The half-equivalence point is V_eq / 2.

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

-

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion and Outlook

The Lewis acidity of a substituted phenylboronic acid, quantified by its pKa, is a critical parameter that dictates its chemical behavior and biological activity. This acidity is finely tunable through the strategic placement of electron-withdrawing or electron-donating substituents on the phenyl ring. A thorough understanding of the interplay between inductive, resonance, and steric effects allows for the rational design of boronic acid-based molecules with tailored properties. The ability to predict and experimentally verify pKa values is indispensable for advancing the application of these versatile compounds in drug development, where they serve as enzyme inhibitors, and in diagnostics, where they function as receptors for the selective sensing of biologically important diols like glucose.

References

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry. 2022 Feb 16;28(9):e202104044.

- Boronic acid - Wikipedia. Wikipedia.

- The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.

- pKa values for boronic acids 1-7.

- Phenylboronic acid - Wikipedia. Wikipedia.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Calculate the pKa of an organic acid/base using Hammett and Taft constants. YouTube.

- The influence of ortho-substituents on the properties of phenylboronic acids.

- pKa measurement.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

Topic: Commercial Availability, Synthesis, and Application of 2-Methyl-5-(trifluoromethyl)phenylboronic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 2-Methyl-5-(trifluoromethyl)phenylboronic acid (CAS No. 947533-96-2), a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document details its commercial availability, key properties, synthetic routes, and core applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction and Physicochemical Profile

2-Methyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained prominence as a versatile reagent in organic synthesis. Its structure, featuring both a methyl group and an electron-withdrawing trifluoromethyl (CF3) group, allows for the introduction of a uniquely functionalized phenyl moiety into target molecules. The CF3 group is particularly significant in drug discovery, as it can enhance metabolic stability, lipophilicity, and binding affinity.[1] This reagent is primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a cornerstone of modern pharmaceutical and materials science research.[2][3]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 947533-96-2 | [4][5] |

| Molecular Formula | C8H8BF3O2 | [4][6][5] |

| Molecular Weight | 203.95 g/mol | [6] |

| Appearance | Typically a white to off-white powder or crystalline solid | |

| Storage | Store in a dry, dark, and ventilated place; Room temperature | [4][7] |

| IUPAC Name | [2-methyl-5-(trifluoromethyl)phenyl]boronic acid | [5] |

Commercial Availability and Sourcing

2-Methyl-5-(trifluoromethyl)phenylboronic acid is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk manufacturing. When sourcing this reagent, researchers should consider purity, available quantities, and supplier certifications (e.g., ISO 9001) to ensure consistency and quality for their applications.

Table of Representative Suppliers:

| Supplier | Representative Product Code | Reported Purity | Key Features |

| BLDpharm | BD161600 | ≥96% | Offers bulk quantities and holds ISO certifications.[8][9] |

| BOC Sciences | Not specified | Trusted global supplier for research and pharmaceutical industries.[] | |

| Fluorochem | F070473 | Not specified | Specializes in fluorinated compounds and organoboron reagents.[5] |

| RongNa Biotechnology | ≥99% | Provides pharmaceutical grade material with high production capacity.[7] | |

| Santa Cruz Biotechnology | sc-222881 | Not specified | Established supplier for proteomics and general research chemicals.[6] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is its use in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate is one of the most robust methods for constructing C(sp²)–C(sp²) bonds.[1][2]

Mechanistic Rationale: The trifluoromethyl group is strongly electron-withdrawing, which influences the electronic properties of the phenylboronic acid. This can affect the transmetalation step of the catalytic cycle, potentially leading to faster reaction rates and higher yields compared to non-fluorinated analogs.[1] The stability and low toxicity of boronic acids make them preferable to many other organometallic reagents.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling 2-Methyl-5-(trifluoromethyl)phenylboronic acid with a generic aryl bromide. Optimization may be required depending on the specific substrate.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

2-Methyl-5-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, 10 mL)

-

Round-bottom flask, reflux condenser, magnetic stir bar, and inert gas supply (Argon or Nitrogen)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 2-Methyl-5-(trifluoromethyl)phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the 1,4-dioxane/water mixture (10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[11][12]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Visual Workflow: Suzuki-Miyaura Protocol

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Synthesis Pathway

While commercially available, understanding the synthesis of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is valuable for custom synthesis or isotopic labeling. The most common method involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[3]

General Steps:

-

Organometallic Formation: 2-Bromo-4-(trifluoromethyl)toluene is reacted with magnesium (to form a Grignard reagent) or an organolithium reagent (e.g., n-BuLi) at low temperatures.

-

Borylation: The resulting organometallic intermediate is treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronic ester intermediate, yielding the final boronic acid product.

Visual Diagram: Synthesis Route

Caption: General synthetic pathway for arylboronic acids.

Safety and Handling

As with all laboratory chemicals, proper handling of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is essential. Users should always consult the latest Safety Data Sheet (SDS) from their supplier before use.[13][14][15][16]

General Safety Precautions:

-

Hazards: May be harmful if swallowed.[14] Can cause skin irritation and serious eye irritation.[14] May cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][15] Handle in a well-ventilated area or chemical fume hood.[15][16]

-

Handling: Avoid formation of dust and aerosols.[14][16] Wash hands thoroughly after handling.[13][15]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][15]

-

Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[14]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[14][15]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[13]

-

Conclusion

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a readily accessible and highly valuable reagent for synthetic chemists. Its unique substitution pattern makes it a powerful tool for introducing fluorinated moieties, a strategy widely employed in the design of novel pharmaceuticals and advanced materials. A thorough understanding of its sourcing, reaction protocols, and safety procedures enables researchers to effectively leverage this compound to accelerate innovation in drug discovery and chemical synthesis.

References

-

2-Methyl-5-trifluoromethyl-phenylboronic acid - RongNa Biotechnology Co., Ltd. (n.d.). LookChem. Retrieved from [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Ma, L. X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1). Retrieved from [Link]

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace. Retrieved from [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

-